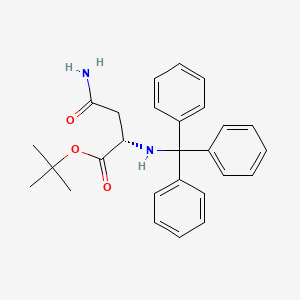

Tert-butyl trityl-L-asparaginate

説明

The compound "Tert-butyl trityl-L-asparaginate" is a protected derivative of L-asparagine, a non-essential amino acid. This molecule features a tert-butyl group and a trityl (triphenylmethyl) group attached to the amino and carboxyl termini of asparagine, respectively. Such protecting groups are commonly employed in peptide synthesis to prevent unwanted side reactions during coupling or deprotection steps. The tert-butyl group offers stability under acidic conditions, while the trityl group provides steric hindrance and enhances solubility in organic solvents.

特性

分子式 |

C27H30N2O3 |

|---|---|

分子量 |

430.5 g/mol |

IUPAC名 |

tert-butyl (2S)-4-amino-4-oxo-2-(tritylamino)butanoate |

InChI |

InChI=1S/C27H30N2O3/c1-26(2,3)32-25(31)23(19-24(28)30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,29H,19H2,1-3H3,(H2,28,30)/t23-/m0/s1 |

InChIキー |

ZQEUUTQDHUDUET-QHCPKHFHSA-N |

異性体SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl trityl-L-asparaginate can be synthesized via the Ritter reaction, which involves the reaction of nitriles with tertiary alcohols in the presence of a catalyst. A mild and efficient method for this synthesis uses a sulfated polyborate catalyst under solvent-free conditions . The catalyst provides both Lewis and Brønsted acidity, making the reaction efficient and yielding high purity products.

Industrial Production Methods

Industrial production of tert-butyl trityl-L-asparaginate typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

化学反応の分析

Types of Reactions

Tert-butyl trityl-L-asparaginate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using tert-butyl nitrite as a co-catalyst in the presence of other oxidizing agents.

Reduction: The compound can be reduced under mild conditions using specific reducing agents.

Substitution: It can undergo substitution reactions where the trityl or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, triethylsilane, and various acids and bases. The reactions typically occur under mild conditions, avoiding high temperatures and harsh reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

科学的研究の応用

Tert-butyl trityl-L-asparaginate has several scientific research applications:

作用機序

The mechanism of action of tert-butyl trityl-L-asparaginate involves the protection of functional groups during chemical reactions. The trityl group protects the amino group, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur without interference from these functional groups . The molecular targets and pathways involved depend on the specific application and the reactions being performed.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and utility of "Tert-butyl trityl-L-asparaginate," a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on available

Table 1: Comparative Analysis of Protected Asparagine Derivatives

| Compound Name | Protecting Groups | Molecular Weight (g/mol) | Stability (pH range) | Solubility (Organic Solvents) | Key Applications |

|---|---|---|---|---|---|

| Tert-butyl trityl-L-asparaginate | tert-butyl (amino), trityl (carboxyl) | ~450 (estimated) | Stable in acidic conditions | High in DCM, DMF | Peptide synthesis, drug design |

| Boc-L-asparagine tert-butyl ester | Boc (amino), tert-butyl (carboxyl) | 286.34 | Stable in neutral to basic | Moderate in THF, chloroform | SPPS intermediates |

| Fmoc-L-asparagine trityl ester | Fmoc (amino), trityl (carboxyl) | 529.59 | Labile to piperidine | High in DCM, DMSO | Orthogonal protection strategies |

| Cbz-L-asparagine benzyl ester | Cbz (amino), benzyl (carboxyl) | 326.35 | Labile to hydrogenolysis | Low in ethers, high in DMF | Classical peptide synthesis |

Critical Findings :

Stability :

- The tert-butyl group in "Tert-butyl trityl-L-asparaginate" confers superior acid stability compared to Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups, which require specific deprotection conditions (e.g., TFA for Boc, piperidine for Fmoc) .

- The trityl group enhances resistance to nucleophilic attack, making it preferable for synthesizing peptides with sensitive side chains.

Synthetic Utility :

- Unlike Cbz (carbobenzyloxy) or benzyl esters, the trityl group allows orthogonal deprotection strategies, enabling sequential assembly of complex peptides without side-chain interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。